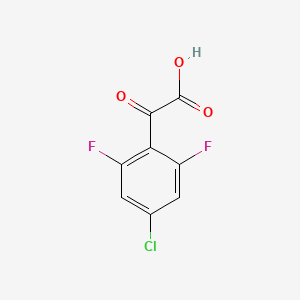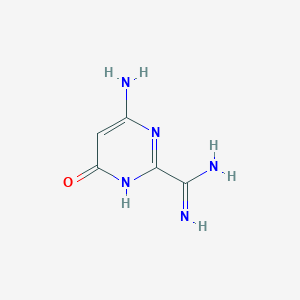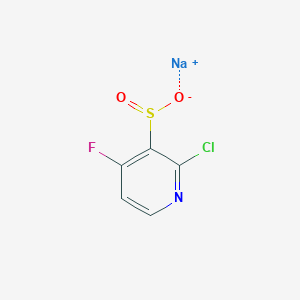
Sodium 2-chloro-4-fluoropyridine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-chloro-4-fluoropyridine-3-sulfinate is a chemical compound that belongs to the class of sulfinates It is characterized by the presence of a pyridine ring substituted with chlorine, fluorine, and a sulfinic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-chloro-4-fluoropyridine-3-sulfinate typically involves the reaction of 2-chloro-4-fluoropyridine with a sulfinating agent such as sodium dithionite (Na2S2O4). The reaction is carried out under controlled conditions to ensure the selective formation of the sulfinate salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfinatodehalogenation reactions, where chlorinated pyridines are treated with sodium dithionite in the presence of suitable solvents and catalysts to achieve high yields and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The sulfinate group can be oxidized to sulfonates or reduced to thiols under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) or sodium hydroxide (NaOH) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
Sulfonates: Formed through oxidation of the sulfinate group.
Thiols: Formed through reduction of the sulfinate group.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Sodium 2-chloro-4-fluoropyridine-3-sulfinate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 2-chloro-4-fluoropyridine-3-sulfinate involves its reactivity as a sulfinate salt. The sulfinate group can participate in various chemical transformations, including nucleophilic substitution, oxidation, and reduction. These reactions are facilitated by the electron-withdrawing effects of the chlorine and fluorine substituents on the pyridine ring, which enhance the reactivity of the sulfinate group .
Comparison with Similar Compounds
2-Chloro-4-fluoropyridine: A precursor in the synthesis of sodium 2-chloro-4-fluoropyridine-3-sulfinate.
Sodium 2-chloro-4-fluorobenzenesulfinate: A structurally similar compound with a benzene ring instead of a pyridine ring.
Sodium 2-chloro-4-fluoropyridine-3-sulfonate: The oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine substituents on the pyridine ring, which confer distinct electronic properties and reactivity patterns compared to other sulfinates. This makes it a valuable intermediate in the synthesis of complex organosulfur compounds .
Properties
Molecular Formula |
C5H2ClFNNaO2S |
|---|---|
Molecular Weight |
217.58 g/mol |
IUPAC Name |
sodium;2-chloro-4-fluoropyridine-3-sulfinate |
InChI |
InChI=1S/C5H3ClFNO2S.Na/c6-5-4(11(9)10)3(7)1-2-8-5;/h1-2H,(H,9,10);/q;+1/p-1 |
InChI Key |
JDOPYECVYNUMSW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=C(C(=C1F)S(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


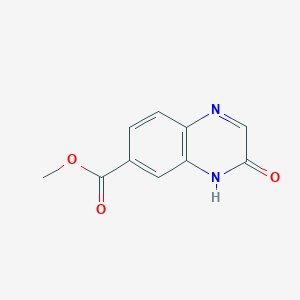
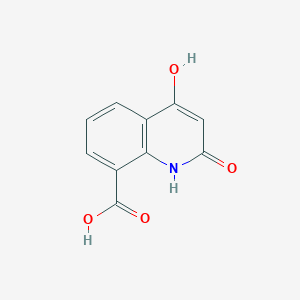
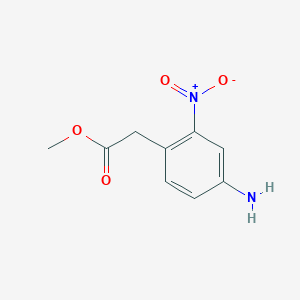
![Benzyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B13113620.png)
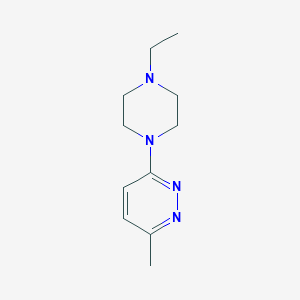
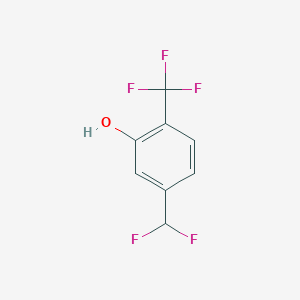
![8-Bromo-7-chloro-5-methyl-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13113640.png)
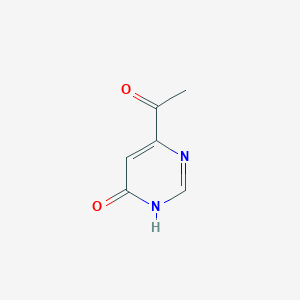
![Benzyl ((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate](/img/structure/B13113646.png)
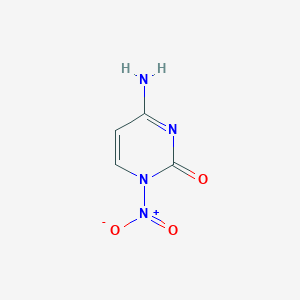
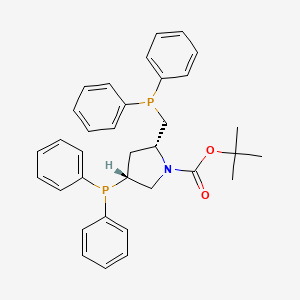
![2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene](/img/structure/B13113655.png)
